Epetirimod

TLR7 agonist cervical HPV clinical trial outcome

Epetirimod (CAS 227318-71-0), also known as S-30563, TAK-851, or 851A/B, is a small-molecule immunomodulator structurally related to the imidazoquinoline class. Unlike the broader S1P receptor modulator class, it acts as an agonist of Toll-like receptor 7 (TLR7), stimulating innate immune responses including cytokine production.

Molecular Formula C13H15N5
Molecular Weight 241.29 g/mol
CAS No. 227318-71-0
Cat. No. B1671474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpetirimod
CAS227318-71-0
SynonymsS-30563;  S 30563;  S30563;  Epetirimod.
Molecular FormulaC13H15N5
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N
InChIInChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17)
InChIKeyUCPMSMNKGXUFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epetirimod (S-30563/TAK-851) Procurement Guide: TLR7 Agonist Small Molecule with Topical Formulation


Epetirimod (CAS 227318-71-0), also known as S-30563, TAK-851, or 851A/B, is a small-molecule immunomodulator structurally related to the imidazoquinoline class [1]. Unlike the broader S1P receptor modulator class, it acts as an agonist of Toll-like receptor 7 (TLR7), stimulating innate immune responses including cytokine production [2]. Originally developed by 3M Pharmaceuticals and later advanced by Takeda, the compound was formulated as a topical gel (epetirimod esylate, 851B gel) for intravaginal delivery [3].

Why Epetirimod Procurement Cannot Be Served by Generic S1P1 Modulators or Other Imidazoquinolines


Substituting Epetirimod with a generic S1P1 modulator (e.g., fingolimod, ponesimod) or another topical imidazoquinoline (e.g., imiquimod) introduces fundamental divergence in mechanism of action and clinical translational fidelity. Epetirimod operates exclusively as a TLR7 agonist, whereas S1P1 modulators function by sequestering lymphocytes via receptor internalization—a completely distinct immunomodulatory pathway [1]. Within the imidazoquinoline class, structural variations between Epetirimod and analogs like imiquimod or resiquimod produce different TLR7/8 selectivity profiles, cytokine induction patterns, and tissue-specific potency that cannot be assumed interchangeable without direct comparative data [2]. Furthermore, Epetirimod's development was terminated in Phase II due to failure to meet predefined efficacy endpoints for cervical HPV infection/dysplasia, a critical procurement-relevant data point that distinguishes its clinical validation status from other TLR7 agonists that have demonstrated clinical efficacy signals in related indications [3].

Epetirimod Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Clinical Validation Failure: Epetirimod Phase II Trial Termination vs. Imiquimod Efficacy Signal in Cervical Dysplasia

Epetirimod was evaluated in a randomized, double-blind, placebo-controlled Phase II trial (NCT00117884) testing 851B gel (0.15% formulation) delivered intravaginally twice weekly for two 3-week cycles in women with high-risk cervical HPV infection and mild cytological abnormalities. The study was terminated due to lack of efficacy, with the trial status explicitly noted as 'discontinued' and 'did not meet the predefined efficacy end points' [1]. In contrast, topical imiquimod, a structurally related TLR7 agonist, has demonstrated some clinical activity signal in cervical intraepithelial neoplasia (CIN), with a systematic review and meta-analysis indicating efficacy in reducing CIN and promoting HPV clearance, though still inferior to conization [2].

TLR7 agonist cervical HPV clinical trial outcome procurement validation

Mechanism Divergence: Epetirimod TLR7-Specific Agonism vs. S1P1 Modulator Class Mechanism

Epetirimod is structurally related to imiquimod and functions as an agonist of Toll-like receptor 7 (TLR7), activating innate immune responses via cytokine production [1]. In contrast, S1P1 receptor modulators (e.g., fingolimod, ozanimod, ponesimod) act by internalizing and functionally antagonizing the S1P1 receptor on lymphocytes, leading to lymphocyte sequestration in secondary lymphoid organs and preventing egress into peripheral circulation [2]. These represent fundamentally distinct immunomodulatory pathways with different target cells, signaling cascades, and downstream biological effects.

TLR7 agonist S1P1 modulator mechanism of action immunomodulator

Development Status Differentiator: Discontinued Epetirimod vs. Approved/Active S1P1 Modulators

Epetirimod's highest development phase was Phase II for cervical dysplasia and HPV infections, with development discontinued by Takeda as of February 2009 after the compound failed to meet efficacy endpoints in the Phase II trial [1]. In contrast, multiple S1P1 receptor modulators have achieved regulatory approval: fingolimod (FDA approved 2010), ozanimod (FDA approved 2020), ponesimod (FDA approved 2021), and siponimod (FDA approved 2019) [2]. This represents a fundamental difference in development validation and commercial availability.

drug development status procurement viability clinical pipeline

Epetirimod Application Scenarios: Validated Use Cases Based on Available Evidence


TLR7 Agonist Mechanistic Studies in Cervical/Vaginal Mucosal Immunology

Epetirimod is appropriate as a research tool for investigating TLR7-mediated innate immune activation in cervical and vaginal mucosal tissues, particularly given its development path as a topical intravaginal gel formulation [1]. Researchers studying local cytokine induction, immune cell recruitment, or antiviral responses in HPV infection models may find the compound useful as a well-characterized TLR7 agonist with existing formulation precedence. However, users should note that the compound's clinical failure in Phase II for HPV/cervical dysplasia indicates limited translational predictive value for human efficacy in this indication [2].

Comparative Immunology Studies: TLR7 Agonism vs. S1P1 Modulation

Epetirimod serves as a clean comparator tool for experiments designed to distinguish between innate immune activation (TLR7 pathway) and lymphocyte trafficking modulation (S1P1 pathway). Since Epetirimod acts exclusively as a TLR7 agonist with no known S1P receptor activity [1], researchers can use it alongside S1P1 modulators (e.g., fingolimod, ponesimod) to dissect the relative contributions of these distinct immunomodulatory mechanisms in complex disease models such as experimental autoimmune encephalomyelitis (EAE) or colitis, where both pathways may be implicated [3].

Negative Control Compound for HPV Immunotherapy Efficacy Studies

Given that Epetirimod's Phase II trial was terminated for lack of efficacy in high-risk cervical HPV infection [1], the compound may be strategically employed as a negative control or benchmark reference in preclinical HPV immunotherapy studies. Comparing novel TLR7 agonists or other immunomodulators against Epetirimod can help establish whether a new candidate demonstrates meaningful differentiation beyond the efficacy threshold that Epetirimod failed to meet in human trials [2].

Topical Formulation Development Studies for Mucosal Drug Delivery

Epetirimod esylate (851B gel) represents a fully characterized topical formulation for intravaginal delivery, with defined concentration (0.15%), dosing regimen (twice weekly), and gel excipient composition derived from Phase II clinical development [1]. Formulation scientists developing new topical immunomodulators for mucosal surfaces may use Epetirimod gel as a reference standard for release kinetics, tissue penetration, and local tolerability studies in vaginal or cervical tissue models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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